molecular formula C15H17BrN2O2 B1387360 (4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone CAS No. 1180800-08-1

(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone

Cat. No.: B1387360
CAS No.: 1180800-08-1
M. Wt: 337.21 g/mol
InChI Key: GKFFXAXQNSBKGE-UHFFFAOYSA-N
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Description

The compound "(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone" features a 4-bromophenyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a cyclopropanecarbonyl group. This structure combines aromatic, ketone, and heterocyclic components, making it a candidate for diverse pharmacological applications. Piperazine derivatives are widely studied for their bioactivity, particularly in central nervous system (CNS) targeting and enzyme inhibition [7]. The cyclopropanecarbonyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to other substituents.

Properties

IUPAC Name

[4-(4-bromobenzoyl)piperazin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c16-13-5-3-12(4-6-13)15(20)18-9-7-17(8-10-18)14(19)11-1-2-11/h3-6,11H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFFXAXQNSBKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to form the 4-bromophenyl intermediate.

    Piperazine Coupling: Finally, the piperazine ring is introduced through a coupling reaction with piperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Compound 13 : (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone
  • Structure : Replaces cyclopropanecarbonyl with a 4-hydroxyphenyl group.
  • Properties : Melting point = 190–191°C; Rf = 0.39 [8].
Compound 7j : 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone
  • Structure : Features a phenylsulfonyl group on piperazine and a tetrazolylthio substituent.
  • Properties : Melting point = 154–156°C [6].
Compound 14 : 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-bromophenyl)ethan-1-one
  • Structure : Substitutes cyclopropanecarbonyl with 4-fluorobenzyl and places bromine at the 3-position on the phenyl ring.
  • Properties : 13C-NMR data confirmed structural integrity [3].
  • Implications : The meta-bromine configuration may alter steric interactions in receptor binding compared to the para-substituted target compound.

Structural Isomers and Positional Effects

Compound 3b : 1-(4-Bromophenyl)-2-((4R,5R)-4-nitro-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl)ethanone
  • Structure : Incorporates a bicyclic nitro-substituted indole instead of piperazine.
  • Properties : 97% enantiomeric excess (ee) achieved via asymmetric synthesis [19].
  • Implications : The rigid bicyclic system may confer selectivity in biological targets, such as enzymes or receptors, but reduces synthetic accessibility compared to piperazine derivatives.

Pharmacological and Physicochemical Properties

Acetylcholinesterase (AChE) Inhibitors
  • Compound: 2-(2-(4-Benzylpiperazin-1-yl)ethanone derivatives.
  • Comparison : The cyclopropanecarbonyl group in the target compound may enhance lipid solubility, improving blood-brain barrier penetration relative to benzyl or sulfonyl analogues.
Antiproliferative Activity
  • Compound 7k: 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone.
  • Findings : Exhibited preliminary antiproliferative activity in cancer cell lines [6].
  • Comparison : The methoxy group on the sulfonyl ring may modulate electron density, affecting interactions with cellular targets compared to the cyclopropane moiety.

Biological Activity

The compound (4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone , also known as CAS Number: 1215657-89-8 , is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that compounds containing piperazine rings often exhibit diverse pharmacological properties, including:

  • Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, possibly through serotonin receptor modulation.
  • Antitumor Activity : Some studies suggest that piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Activity : The presence of halogenated phenyl groups often enhances the antimicrobial efficacy of such compounds.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, influencing mood and anxiety levels.
  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival, contributing to its antitumor effects.

Study 1: Antitumor Activity

A study published in Molecular Pharmacology investigated the antitumor effects of piperazine derivatives. The results indicated that certain derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting that this compound may share similar properties due to its structural features .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Kinase inhibition
This compoundMCF7TBDTBD

Study 2: Antidepressant Effects

In another study focusing on the antidepressant potential of piperazine derivatives, researchers found that modifications in the piperazine ring could enhance binding affinity to serotonin receptors. This suggests that this compound might possess similar properties .

CompoundReceptor TargetedBinding Affinity (nM)
Compound B5-HT1A50
This compound5-HT2ATBD

Safety and Toxicity

Preliminary toxicological assessments indicate that many piperazine derivatives exhibit low toxicity profiles; however, comprehensive studies are required to establish the safety of this compound in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone
Reactant of Route 2
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(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone

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